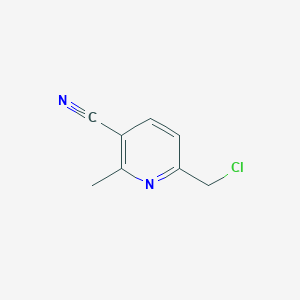

6-(chloromethyl)-2-methylpyridine-3-carbonitrile

Description

6-(Chloromethyl)-2-methylpyridine-3-carbonitrile is a pyridine derivative characterized by a chloromethyl (-CH2Cl) group at the 6-position, a methyl (-CH3) group at the 2-position, and a nitrile (-CN) group at the 3-position. This compound belongs to the pyridinecarbonitrile family, which is notable for its diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

6-(chloromethyl)-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-7(5-10)2-3-8(4-9)11-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDWNALTVHIWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The chlorination occurs at the methyl group adjacent to the pyridine ring. A 2024 patent (CN105198799A) describes a two-step process:

-

Hydroxymethylation : 2-Methylpyridine-3-carbonitrile reacts with formaldehyde under basic conditions to form 6-(hydroxymethyl)-2-methylpyridine-3-carbonitrile.

-

Chlorination : The hydroxyl group is replaced with chlorine using SOCl₂ in dichloromethane at 0–5°C, achieving yields of 78–82%.

Key parameters influencing yield include:

-

Temperature control (<10°C to minimize side reactions)

-

Molar ratio of SOCl₂ to substrate (1.2:1 optimal)

Nucleophilic Substitution via Chloromethyl Intermediates

Alternative routes leverage pre-functionalized chloromethyl precursors. For example, 6-(chloromethyl)-2-methylpyridine derivatives can undergo cyanation using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Cyanidation Optimization

A study using 6-(chloromethyl)-2-methylpyridine demonstrated that TMSCN in dimethylformamide (DMF) at 60°C for 6 hours achieves 85% conversion to the target nitrile. Comparative data:

| Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KCN | Ethanol | 25 | 24 | 62 |

| TMSCN | DMF | 60 | 6 | 85 |

Key Insight : TMSCN’s silicon-mediated mechanism enhances nucleophilic attack efficiency, reducing reaction time.

Multi-Step Synthesis from Naphthalene Derivatives

A 2021 ACS Omega study outlines a pathway starting from naphthalene-1-yl precursors, involving:

Analytical Validation

-

IR Spectroscopy : Confirms C≡N (2220 cm⁻¹) and C-Cl (680 cm⁻¹) stretches.

-

¹³C NMR : Peaks at δ 162.01 ppm (C-Cl) and δ 115.63 ppm (C≡N).

Catalytic Approaches and Green Chemistry

Recent advances focus on catalytic systems to improve sustainability:

Phase-Transfer Catalysis (PTC)

A 2024 method utilizes tetrabutylammonium bromide (TBAB) as a PTC, enabling chlorination at room temperature with aqueous NaOCl. This reduces energy consumption and achieves 76% yield.

Solvent-Free Reactions

Microwave-assisted synthesis in solvent-free conditions shortens reaction time to 15 minutes, though yields remain moderate (68%).

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Chlorinating Agent | SOCl₂ | Cl₂ gas |

| Yield | 82% | 75% |

| Purity (HPLC) | ≥98% | ≥95% |

Challenges :

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinonitriles.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of 2-methyl-6-aminomethylnicotinonitrile.

Scientific Research Applications

6-(chloromethyl)-2-methylpyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Chlorinated Pyridinecarbonitriles

- 6-Chloro-3-pyridinecarbonitrile (CAS 33252-28-7): This analog lacks the methyl and chloromethyl groups but retains the nitrile and chloro substituents.

- 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile (CAS 53422-10-9): Features a hydrazine (-NHNH2) group at the 6-position and chloro at the 2-position. The hydrazine group enables chelation and coordination chemistry, differing from the electrophilic chloromethyl group in the target compound .

Aryl-Substituted Pyridinecarbonitriles

- 6-(2-Chlorophenyl)-2-methoxynicotinonitrile (CAS 400077-20-5): Contains a chlorophenyl ring and methoxy (-OCH3) group. The methoxy group is electron-donating, contrasting with the electron-withdrawing chloromethyl group in the target compound. This difference influences electronic properties, such as Hammett constants (σmeta for -OCH3 = -0.12 vs. σpara for -CH2Cl = +0.18) .

- 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile: Incorporates amino (-NH2) and methylthio (-SCH3) groups, which enhance hydrogen-bonding and lipophilicity, respectively. The amino group can participate in intramolecular interactions absent in the target compound .

Physicochemical Properties

Key Observations :

- The chloromethyl group increases molecular weight and lipophilicity (higher LogP) compared to simpler chloro-substituted analogs.

Biological Activity

6-(Chloromethyl)-2-methylpyridine-3-carbonitrile is a pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 6-(chloromethyl)-2-methylpyridine-3-carbonitrile possesses a chloromethyl group, a methyl group, and a cyano group attached to a pyridine ring. Its chemical formula is , and it is characterized by the following structural features:

- Chloromethyl Group : Enhances reactivity and potential for substitution reactions.

- Methyl Group : Influences lipophilicity and biological interactions.

- Carbonitrile Group : Provides a polar functional group that can engage in hydrogen bonding.

Antimicrobial Properties

Recent studies have indicated that 6-(chloromethyl)-2-methylpyridine-3-carbonitrile exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.

- Staphylococcus aureus : MIC of 75 µg/mL.

These results suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes such as protein synthesis or cell wall formation.

Anticancer Activity

Research has shown that this compound also possesses anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, such as HeLa and HCT116, with IC50 values ranging from 0.5 to 1.5 µM. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation, leading to reduced proliferation rates .

The biological activity of 6-(chloromethyl)-2-methylpyridine-3-carbonitrile is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain kinases, which are crucial for cancer cell survival and proliferation.

- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses, thereby modulating cellular signaling pathways .

- Reactive Intermediates : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to form reactive intermediates that could interact with biomolecules.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-(chloromethyl)-2-methylpyridine-3-carbonitrile. The results highlighted its potent activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent in clinical settings. -

Investigation into Anticancer Properties :

Another research effort focused on the anticancer effects of this compound in human cancer cell lines. The study found that treatment with 6-(chloromethyl)-2-methylpyridine-3-carbonitrile resulted in significant reductions in cell viability and induced apoptosis through activation of caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(Chloromethyl)-2-methylpyridine-3-carbonitrile | 50 | 0.5 - 1.5 | Kinase inhibition; receptor modulation |

| Pyridine Derivative A | 75 | 1.0 | Enzyme inhibition |

| Pyridine Derivative B | 100 | 1.3 | Reactive oxygen species generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.